COBALT SILICIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt silicide is a compound formed by the combination of cobalt and silicon. It is known for its low electrical resistivity and good thermal stability, making it a valuable material in the field of microelectronics. This compound is commonly used as a contact material in ultra-large-scale integration (ULSI) devices due to its excellent properties.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt silicide can be synthesized through various methods, including solid-phase reactions, chemical vapor deposition, and rapid thermal processing. One common method involves the direct reaction of cobalt with silicon at high temperatures. For example, cobalt can be deposited onto a silicon substrate, and then the system is annealed at temperatures ranging from 800°C to 1000°C to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using chemical vapor deposition. This method involves the use of cobalt carbonyls and silicon hydrides as precursors. The reaction typically occurs at temperatures between 225°C and 300°C, resulting in the formation of this compound films with precise stoichiometry .
化学反应分析
Types of Reactions
Cobalt silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, leading to the formation of cobalt oxide and silicon dioxide.
Reduction: Reduction reactions can occur when this compound is exposed to reducing agents such as hydrogen gas at high temperatures.
Substitution: Substitution reactions involve the replacement of silicon atoms in this compound with other elements, such as phosphorus or boron, under specific conditions.
Major Products Formed
The major products formed from these reactions include cobalt oxide, silicon dioxide, and various substituted cobalt silicides, depending on the reagents and conditions used .
科学研究应用
Cobalt silicide has a wide range of scientific research applications:
作用机制
The mechanism of action of cobalt silicide involves its interaction with silicon and other elements at the atomic level. During the formation of this compound, cobalt atoms diffuse into the silicon lattice, resulting in the formation of a stable silicide phase. This process is influenced by factors such as temperature, pressure, and the presence of other elements .
相似化合物的比较
Cobalt silicide can be compared with other silicides, such as nickel silicide, titanium silicide, and platinum silicide. Each of these compounds has unique properties and applications:
Nickel Silicide: Known for its good electrical conductivity and stability, nickel silicide is commonly used in microelectronics.
Titanium Silicide: Titanium silicide is valued for its high-temperature stability and is used in high-temperature applications.
Platinum Silicide: Platinum silicide is known for its excellent corrosion resistance and is used in harsh environments.
This compound stands out due to its combination of low resistivity, good thermal stability, and ferromagnetic properties, making it a versatile material for various applications.
属性
CAS 编号 |
12017-12-8 |
---|---|
分子式 |
CoSi2 |
分子量 |
115.1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。